N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
CC-Chemokine Receptor 4 Antagonists : A series of indazole arylsulfonamides, structurally similar to the compound , have been synthesized and evaluated as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds, including variants with morpholine groups, have shown potential in the development of treatments targeting CCR4, which is implicated in various immunological responses (Procopiou et al., 2013).
Antimicrobial Agents : Research has led to the synthesis of 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, which are structurally related to the compound of interest. These have been screened for antimicrobial activities, indicating the potential of morpholine-containing compounds in developing new antimicrobial agents (Sahin et al., 2012).
Hybrid Molecules for Cardiovascular Applications : A novel compound named morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137) has been characterized for its slow-release of hydrogen sulfide (H2S). This compound demonstrates vasodilator and antihypertensive activities, making it a promising tool for cardiovascular biology research and potentially therapeutic applications in cardiovascular diseases (Li et al., 2008).
Enzyme Inhibitory Activities : Compounds structurally similar to the one have been studied for their inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes. Such research indicates the potential use of these compounds in designing inhibitors for treating conditions like Alzheimer's disease (Tuğrak et al., 2020).
Serotonin Receptor Antagonists : Investigations into indole derivatives, which share structural features with the compound , have led to the identification of serotonin receptor antagonists. These findings are significant for the development of treatments for cognitive disorders, showcasing the relevance of such compounds in neuroscience and pharmacology (Nirogi et al., 2017).
Propriétés
IUPAC Name |
N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7S/c1-29-16-3-5-17(6-4-16)32(27,28)24-8-2-12-31-18(24)15-22-20(26)19(25)21-7-9-23-10-13-30-14-11-23/h3-6,18H,2,7-15H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPTUFSVVBNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.